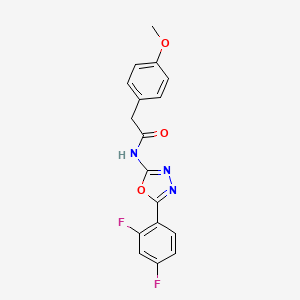
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Structural and Physicochemical Characterization
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone and related compounds have been extensively studied for their structural and physicochemical properties. Huang et al. (2021) synthesized boric acid ester intermediates, closely related to the specified compound, and performed a detailed analysis including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their study further utilized density functional theory (DFT) for conformational analysis, aligning the molecular structures optimized by DFT with those determined by crystallography. This research highlights the significance of comprehensive structural characterization in understanding the chemical behavior and potential applications of such compounds (Huang et al., 2021).
Pharmacological Potentials
The pharmacological potentials of compounds structurally similar to this compound have been explored, particularly their role as 5-HT1A receptor agonists. F 13640, a compound with a similar structural framework, demonstrated significant analgesic effects in rodent models of chronic pain and neuropathic pain. It exhibited a curative-like action on pathological pain following spinal cord injury, suggesting a promising avenue for the development of new pain management therapies (Colpaert et al., 2004).
Molecular Docking and Computational Studies
Recent advancements in computational chemistry have allowed for the exploration of the interactions and potential biological activities of complex molecules like this compound. Molecular docking studies and computational analyses provide insights into how these compounds might interact with biological targets, offering a foundation for the development of new drugs and therapeutic agents. For instance, studies on related compounds have used molecular docking to predict their anticancer and antimicrobial activities, shedding light on their potential efficacy and mechanisms of action (Katariya et al., 2021).
Crystallography and Supramolecular Interactions
Crystallographic studies provide essential information on the molecular and supramolecular architecture of chemical compounds, which is crucial for understanding their chemical reactivity and interaction with biological systems. Research into compounds similar to this compound has revealed intricate details about their crystal structures, including hydrogen bonding patterns and molecular conformations. These findings are instrumental in guiding the synthesis of new compounds with desired properties and biological activities (Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-4-3-12(19)8-15(14)18/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBSXUOTGRMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

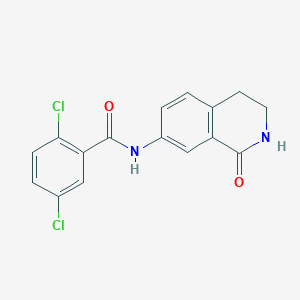
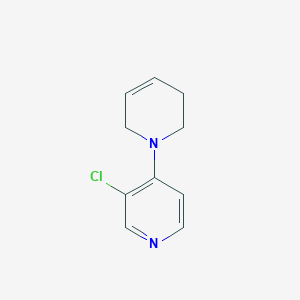
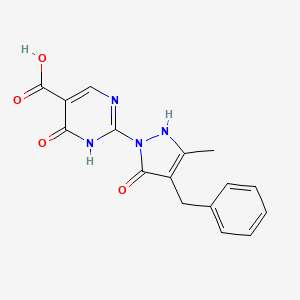
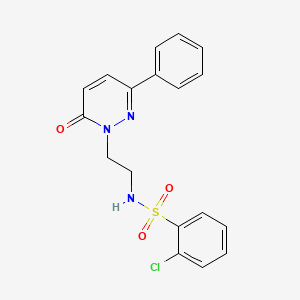
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)
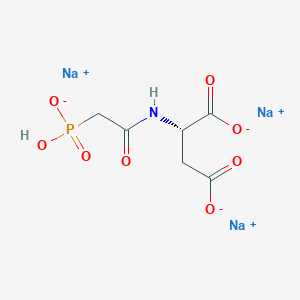
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)
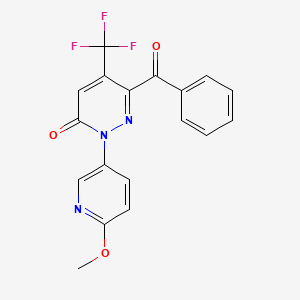
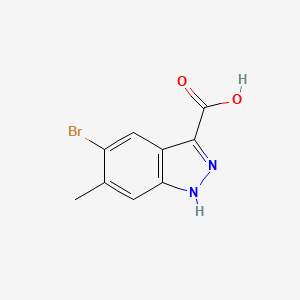
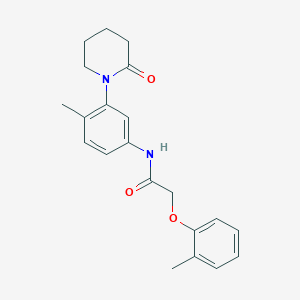
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
